

A Comparative Analysis of the Bioactivity of Carlina Oxide and Its Synthetic Analogues

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Compound of Interest

Compound Name: *Carlina oxide*

Cat. No.: *B125604*

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Carlina oxide, a naturally occurring polyacetylene found predominantly in the essential oil of *Carlina acaulis* roots, has garnered significant attention for its diverse biological activities.^{[1][2]} Its potential as an antimicrobial, insecticidal, and cytotoxic agent has prompted further investigation into its mechanism of action and the development of synthetic analogues with enhanced efficacy and selectivity.^{[3][4]} This guide provides a comprehensive comparison of the bioactivity of **Carlina oxide** and its synthetic derivatives, supported by experimental data and detailed methodologies.

Overview of Bioactivities

Carlina oxide exhibits a broad spectrum of biological effects, including:

- **Antimicrobial Activity:** It has demonstrated efficacy against various Gram-positive bacteria and fungal strains.^{[2][5][6]}
- **Insecticidal Activity:** **Carlina oxide** is a potent insecticide against several insect vectors and agricultural pests.^{[3][7][8]}
- **Cytotoxic Activity:** It has shown toxic effects against both normal and cancerous cell lines, inducing apoptosis and necrosis.^{[1][9]}

- Antioxidant and Anti-inflammatory Properties: Studies have also reported its potential as an antioxidant and anti-inflammatory agent.[10][11][12]

The development of synthetic analogues aims to improve upon these activities, enhance target specificity, and reduce potential toxicity to non-target organisms and cells.[3][4]

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies, comparing the bioactivity of **Carlina oxide** with its synthetic analogues.

Table 1: Insecticidal Activity against *Culex quinquefasciatus*

Compound	LC50 (µg/mL)[3][4]
Carlina Oxide	1.31[3][4]
meta-chloro analogue	0.71[3][4]
Carlina acaulis Essential Oil	1.21[3][4]

Table 2: Insecticidal Activity against *Musca domestica*

Compound	LD50 (µ g/female) [3][13]
Carlina Oxide	5.5[3][13]
Analogue 2	2.9[13]
Analogue 3	>10[13]
Analogue 4	>10[13]
Analogue 5	>10[13]

Table 3: Cytotoxicity against Human Keratinocyte Cell Line (HaCaT)

Compound	IC50 (µg/mL)[14]
Carlina Oxide	34.85 ± 2.4[14]
C. acaulis Essential Oil	54.05 ± 5.0[14]
Analogue 2	20.26 ± 1.2[14]
Analogue 3	60.38 ± 3.5[14]
Analogue 4	52.68 ± 3.7[14]
Analogue 5	9.18 ± 0.3[14]
Analogue 7	37.39 ± 2.8[14]

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Organism	Carlina Oxide MIC (mg/mL) [2]	C. acaulis Essential Oil MIC (mg/mL)[2]
Staphylococcus aureus	0.33 - 5.35	2.7 - 10.9
Candida species	0.02 - 0.08	0.34 - 2.7

Experimental Protocols

A summary of the key experimental methodologies used to assess the bioactivity of **Carlina oxide** and its analogues is provided below.

Insecticidal Bioassays

- Larvicidal Activity (*Culex quinquefasciatus*): Larvae are exposed to various concentrations of the test compounds in a suitable medium. Mortality is recorded after a specific time period (e.g., 24 hours), and the lethal concentration 50 (LC50) is calculated.[7]
- Topical Application (*Musca domestica*): Adult female houseflies are treated with a precise dose of the test compound applied topically to a specific body region. Mortality is assessed after a set time, and the lethal dose 50 (LD50) is determined.[3][13]

Cytotoxicity Assay

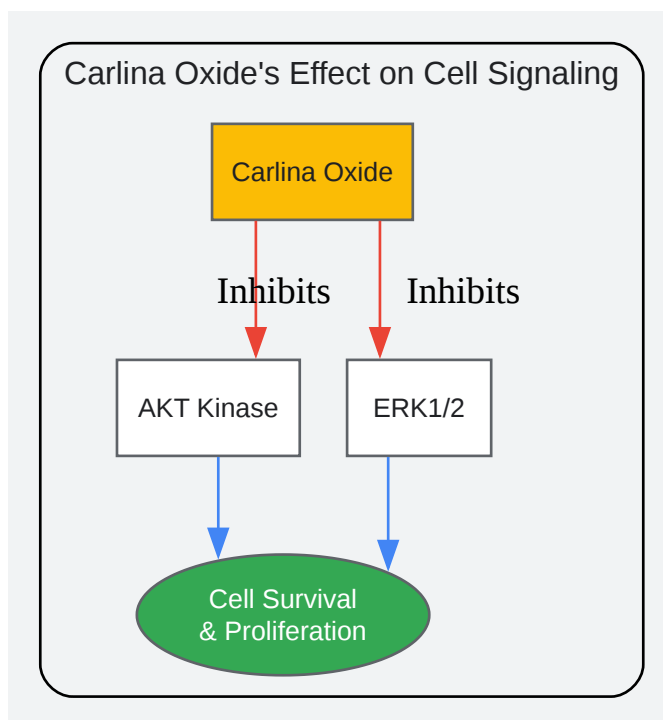
- MTT Assay: Human cell lines (e.g., HaCaT keratinocytes) are incubated with different concentrations of the test compounds. The MTT reagent is then added, which is converted to formazan by viable cells. The amount of formazan produced, proportional to the number of living cells, is quantified spectrophotometrically to determine the half-maximal inhibitory concentration (IC50).^{[1][14]}

Antimicrobial Susceptibility Testing

- Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test substance are prepared in a liquid growth medium in a microtiter plate. A standardized inoculum of the target microorganism is added to each dilution. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.^{[2][15]}

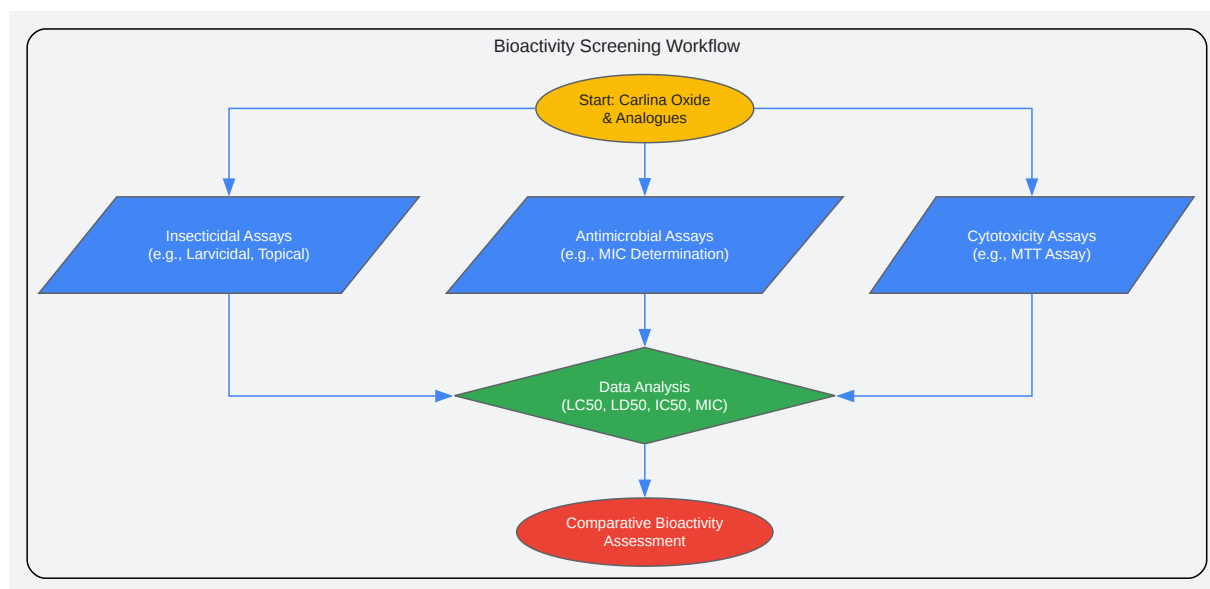
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway affected by **Carlina oxide** and a typical experimental workflow for its bioactivity screening.



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Caption: Effect of **Carlina oxide** on AKT and ERK1/2 signaling pathways.



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Caption: General workflow for comparing bioactivity.

Conclusion

Carlina oxide is a promising natural product with a wide range of biological activities. The synthesis of its analogues has shown potential for improving its insecticidal efficacy and modulating its cytotoxic profile. For instance, the meta-chloro analogue exhibits significantly higher larvicidal activity against *Culex quinquefasciatus* compared to the parent compound.[3] [4] Conversely, some synthetic analogues display increased cytotoxicity, while others show a better safety profile on human cells.[14] These findings highlight the importance of structure-activity relationship studies in the development of new therapeutic agents and biopesticides

based on the **Carlina oxide** scaffold. Further research is warranted to explore the full potential of these compounds and to elucidate their mechanisms of action in greater detail.

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